![molecular formula C12H22N2O2 B6318785 t-Butyl N-[(1S,4R,6R)-2-aminospiro[3.3]heptan-7-yl]carbamate CAS No. 1682624-72-1](/img/structure/B6318785.png)
t-Butyl N-[(1S,4R,6R)-2-aminospiro[3.3]heptan-7-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
T-Butyl N-[(1S,4R,6R)-2-aminospiro[3.3]heptan-7-yl]carbamate, also known as t-butyl-N-amino spiro heptan-7-yl carbamate, is an organic compound belonging to the carbamate family. It is a white powder that has been studied for its potential applications in various scientific fields. This compound has been used in the synthesis of various compounds and has been studied for its potential use as a drug.
Scientific Research Applications
Therapeutic Applications in Veterinary Medicine
Neurological Recovery in Animals : A study on dogs with chronic spinal cord injury showed that derivatives of 4-Aminopyridine, including t-butyl carbamate derivatives, significantly improved supported stepping ability without adverse effects, suggesting potential use in veterinary neurology for enhancing recovery post-injury (Lim et al., 2014).
Anticonvulsant Activity
Novel Antiepileptic Candidates : Research into carbamates has identified several compounds with potent anticonvulsant activity in animal models. For instance, certain branched alkyl carbamates demonstrated effectiveness in rat maximal electroshock tests and showed promise as new antiepileptic drugs (Hen et al., 2012).
Antifungal and Antimicrobial Properties
Antifungal Efficacy : Butenafine hydrochloride, a benzylamine derivative with a structure related to carbamates, exhibited superior efficacy against dermatophytosis in guinea pigs compared to other antifungal agents, highlighting the potential of carbamate derivatives in antifungal applications (Arika et al., 1990).
Chemical Structure and Metabolic Fate
Metabolism and Pharmacokinetics : A study on n-alkyl carbamates, including t-butyl derivatives, in rats revealed insights into their metabolism and pharmacokinetics. The research showed how hydrolysis of the carbamate group is a major metabolic fate, particularly for more water-soluble carbamates (Sargent et al., 1982).
Novel Drug Delivery Systems
Biosecurity of Carbamate-Based Nanoparticles : A study on the biosecurity of poly(t-butyl betaine carboxylate)-based nanoparticles in rats suggested good biosecurity, indicating their potential as a vehicle for antineoplastic drug delivery without significant toxicity or physiological changes (Hou et al., 2021).
properties
IUPAC Name |
tert-butyl N-[(7S)-2-aminospiro[3.3]heptan-7-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-9-4-5-12(9)6-8(13)7-12/h8-9H,4-7,13H2,1-3H3,(H,14,15)/t8?,9-,12?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQXBVCBCBXDETB-XEVUQIKYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC12CC(C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCC12CC(C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[(1S,4r,6R)-2-aminospiro[3.3]heptan-7-yl]carbamate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.